(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid
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Overview
Description
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a pyrrolidine group at the 3-position and a boronic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of pyridin-2-ylboronic acid with pyrrolidine in the presence of a suitable catalyst, such as palladium or nickel, under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the pyrrolidine group onto the pyridine ring. This involves the reaction of pyridin-2-ylboronic acid with a pyrrolidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic acids with higher oxidation states.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols or boronic esters.
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction Reagents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols or phenols.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions on the pyridine ring.
Scientific Research Applications
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid has various applications in scientific research, including:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the modulation of biological pathways. The pyrrolidine group enhances the compound's binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Pyridin-2-ylboronic Acid: Similar structure but lacks the pyrrolidine group.
Pyrrolidin-1-ylboronic Acid: Similar structure but lacks the pyridine ring.
3-Pyrrolidin-1-ylpyridin-2-yl)boronic Acid: Unique combination of pyridine and pyrrolidine groups.
Uniqueness: The presence of both pyridine and pyrrolidine groups in (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid provides unique chemical and biological properties that distinguish it from other boronic acid derivatives
Properties
Molecular Formula |
C9H13BN2O2 |
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Molecular Weight |
192.03 g/mol |
IUPAC Name |
(3-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
InChI Key |
BUOUMBDCFSMWJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)N2CCCC2)(O)O |
Origin of Product |
United States |
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